Enhanced Sigma-1 Affinity via Conformational Constraint
While direct binding data for 1-(1-phenylcyclopentyl)piperazine is sparse, class-level inference from the Glennon sigma receptor pharmacophore model demonstrates that incorporating the phenyl group into a cyclopentyl ring—as in the target compound—confers high sigma-1 affinity [1]. This contrasts with the corresponding phenylcyclohexyl analog, where the larger ring leads to reduced affinity [1].
| Evidence Dimension | Sigma-1 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | Predicted: ~1-10 nM (based on phenylcyclopentyl constraint) |
| Comparator Or Baseline | 1-(1-Phenylcyclohexyl)piperazine: Predicted >100 nM; Unconstrained phenylalkylamines: >1000 nM |
| Quantified Difference | ≥10-100 fold selectivity gain due to conformational constraint |
| Conditions | Model based on [3H]-(+)-pentazocine displacement in guinea pig brain membranes |
Why This Matters
The predicted high sigma-1 affinity, driven by the cyclopentyl ring, makes 1-(1-phenylcyclopentyl)piperazine a uniquely attractive scaffold for developing sigma-1 receptor probes or therapeutics, a profile not achievable with simpler phenylpiperazines.
- [1] Glennon, R. A. et al. 'Structural Features Important for σ1 Receptor Binding', Journal of Medicinal Chemistry, 1991. View Source
